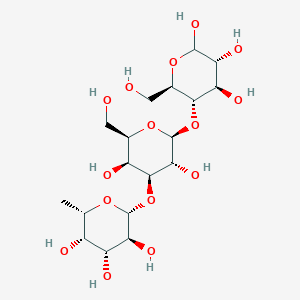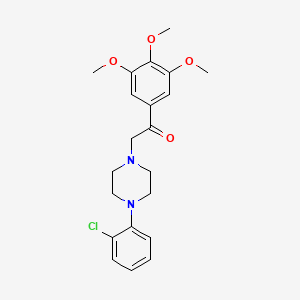
Galb-4(Fuca-3)Glc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Galb-4(Fuca-3)Glc involves the enzymatic or chemical glycosylation of lactose with fucose. Enzymatic synthesis typically uses glycosyltransferases, which catalyze the transfer of fucose to lactose under mild conditions. Chemical synthesis, on the other hand, involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation, and purification .
Industrial Production Methods: Industrial production of this compound is often achieved through microbial fermentation. Genetically engineered Escherichia coli strains are commonly used to produce this compound in large quantities. The fermentation process is optimized for high yield and purity, followed by downstream processing to isolate and purify the final product .
化学反应分析
Types of Reactions: Galb-4(Fuca-3)Glc undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form corresponding acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like periodic acid or bromine water are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Acetyl chloride or methyl iodide in the presence of a base can be used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized acids, reduced alcohols, and substituted derivatives of this compound .
科学研究应用
Chemistry: Galb-4(Fuca-3)Glc is used as a model compound in carbohydrate chemistry to study glycosylation reactions and the synthesis of complex oligosaccharides .
Biology: In biological research, this compound is studied for its role in cell-cell interactions, immune modulation, and as a prebiotic that promotes the growth of beneficial gut bacteria .
Medicine: this compound has potential therapeutic applications, including its use as a functional ingredient in infant formula to mimic the beneficial effects of human milk oligosaccharides. It is also being investigated for its role in preventing infections and modulating the immune system .
Industry: In the food industry, this compound is added to functional foods and dietary supplements to promote gut health. It is also used in the development of biosensors and diagnostic tools .
作用机制
Galb-4(Fuca-3)Glc exerts its effects through various molecular targets and pathways. It acts as a decoy receptor for pathogens, preventing them from binding to the epithelial cells in the gut. This mechanism helps in reducing infections and promoting gut health. Additionally, it modulates the immune response by interacting with immune cells and influencing cytokine production .
相似化合物的比较
2-Fucosyllactose (Fuc-α1,2-Gal-β1,4-Glc): Another fucosylated oligosaccharide found in human milk with similar prebiotic and pathogen inhibition properties.
Lacto-N-fucopentaose I (Gal-β1,3-GlcNAc-β1,3-Gal-β1,4-Glc): A more complex oligosaccharide with additional biological functions.
Uniqueness: Galb-4(Fuca-3)Glc is unique due to its specific glycosidic linkages and its ability to mimic the structure and function of human milk oligosaccharides. This makes it particularly valuable in infant nutrition and gut health research .
属性
分子式 |
C18H32O15 |
|---|---|
分子量 |
488.4 g/mol |
IUPAC 名称 |
(2R,3S,4R,5S,6S)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O15/c1-4-7(21)9(23)12(26)17(29-4)33-15-8(22)5(2-19)31-18(13(15)27)32-14-6(3-20)30-16(28)11(25)10(14)24/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11+,12-,13+,14+,15-,16?,17+,18-/m0/s1 |
InChI 键 |
AUNPEJDACLEKSC-DQKDKLGVSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13824885.png)
![7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13824889.png)

![4-[2-(4-Pyridinyl)ethyl]morpholine](/img/structure/B13824906.png)

![(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)
![3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13824926.png)




![3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13824950.png)
![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)

